1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine
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Overview
Description
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with phenyl and methoxyphenoxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with epichlorohydrin to form 3-(4-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with phenylmagnesium bromide to yield 3-(4-methoxyphenoxy)-3-phenylpropan-1-ol. Finally, this compound is reacted with 1-phenylpiperazine under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings or piperazine nitrogen atoms.
Scientific Research Applications
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
CAS No. |
157846-69-0 |
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Molecular Formula |
C26H30N2O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-[3-(4-methoxyphenoxy)-3-phenylpropyl]-4-phenylpiperazine |
InChI |
InChI=1S/C26H30N2O2/c1-29-24-12-14-25(15-13-24)30-26(22-8-4-2-5-9-22)16-17-27-18-20-28(21-19-27)23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3 |
InChI Key |
QBQAEOZMNAEWBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(CCN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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